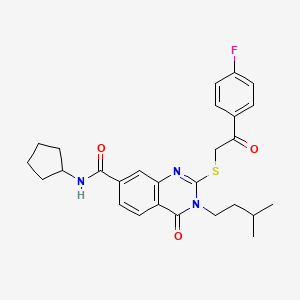

![molecular formula C23H21N3O2 B2844049 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide CAS No. 314076-18-1](/img/structure/B2844049.png)

3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carbazole-based compounds are often used in the field of organic electronics due to their unique optoelectronic properties . They are known for their high carrier mobility and photochemical stability .

Molecular Structure Analysis

Carbazole-based compounds typically have a stereo-regular polymeric backbone. The pendant carbazole based monomer facilitates the polymeric unit with charge transferring properties .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, carbazole-based compounds are known for their high charge carrier mobility and photochemical stability .Applications De Recherche Scientifique

Bioinformatics and Neurodegenerative Disease Treatment

Research has explored the synthesis and bioinformatic characterization of new Schiff bases, focusing on their applicability in treating neurodegenerative diseases like Alzheimer's. These compounds, synthesized using microwave irradiation and characterized spectrally, showed drug-likeness features and potential as neuropsychiatric drugs through bioinformatics tools. One particular compound demonstrated high potential for neurodegenerative disorders treatment, indicating its promising application in this field (Avram et al., 2021).

Anticancer Activity

Another study synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, investigating their antioxidant and anticancer activities. These compounds displayed significant cytotoxicity against human glioblastoma and breast cancer cell lines, with one compound identified as particularly active against glioblastoma U-87, showcasing the therapeutic potential of these derivatives in cancer treatment (Tumosienė et al., 2020).

Electrochemical and Electrochromic Properties

The electrochemical and electrochromic properties of 3,6 linked polycarbazole derivatives were examined, revealing that the introduction of different acceptor groups and copolymerization affects these properties. This research suggests applications in the development of materials with specific electrochromic behaviors, which could be utilized in smart windows or display technologies (Hu et al., 2013).

Antimicrobial Activities

A study on the synthesis and antimicrobial activities of 9H-carbazole derivatives highlighted their potential as antimicrobial agents. The research focused on the treatment of carbazole with various reagents to prepare new heterocyclic derivatives, which were then evaluated for their antimicrobial properties, indicating their usefulness in developing new antimicrobial compounds (Salih et al., 2016).

Organic Electronics

Another area of application involves the synthesis of a non-fullerene electron acceptor based on central carbazole and terminal diketopyrrolopyrrole functionalities for bulk-heterojunction devices. This novel compound showed excellent solubility, thermal stability, and a high open-circuit voltage when tested in solution-processable bulk-heterojunction devices, indicating its potential use in organic electronics (Raynor et al., 2016).

Mécanisme D'action

Orientations Futures

Carbazole-based compounds have shown tremendous potential for application in light-emitting diodes (LEDs) due to their unique and remarkable optoelectronic properties . They could also be used in the fabrication of a variety of devices which include organic light emitting diodes (OLEDs), photovoltaic cells and memory based devices .

Propriétés

IUPAC Name |

3-carbazol-9-yl-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c1-16(17-8-4-7-13-22(17)27)24-25-23(28)14-15-26-20-11-5-2-9-18(20)19-10-3-6-12-21(19)26/h2-13,27H,14-15H2,1H3,(H,25,28)/b24-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKWSXFVDWSRDK-LFVJCYFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(9H-carbazol-9-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)propanehydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

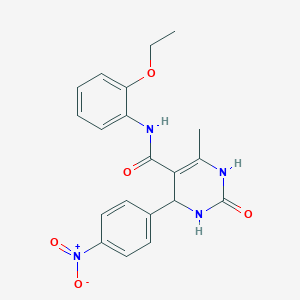

![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2843968.png)

![1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2843969.png)

![N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2843973.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2843981.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2843982.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide](/img/structure/B2843983.png)

![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2843984.png)

![5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2843986.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2843987.png)

![Ethyl 5-(2,5-dimethylfuran-3-carboxamido)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2843988.png)

![3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2843989.png)